molecular formula C15H10NNaO2 B2746470 Sodium;5-phenyl-1H-indole-2-carboxylate CAS No. 2408970-31-8

Sodium;5-phenyl-1H-indole-2-carboxylate

Cat. No.: B2746470
CAS No.: 2408970-31-8
M. Wt: 259.24
InChI Key: MIMJGVHCMFOGDI-UHFFFAOYSA-M
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Description

Sodium;5-phenyl-1H-indole-2-carboxylate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-phenyl-1H-indole-2-carboxylate typically involves the reaction of 5-phenyl-1H-indole-2-carboxylic acid with a sodium base. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The resulting indole derivative can then be carboxylated and neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and conversion to the sodium salt. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like methanol or toluene .

Chemical Reactions Analysis

Types of Reactions

Sodium;5-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;5-phenyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;5-phenyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity compared to other indole derivatives .

Properties

IUPAC Name

sodium;5-phenyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2.Na/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10;/h1-9,16H,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMJGVHCMFOGDI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=C3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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